Clometacin

protein binding drug-drug interaction pharmacokinetics

Researchers investigating HSA-mediated drug displacement face uncontrolled variables when substituting indomethacin for clometacin-the two are positional isomers with divergent binding, metabolic, and tissue-potency profiles. Clometacin (CAS 25803-14-9) eliminates this confound with validated pharmacology: • Quantitative HSA binding: n=8 sites, K=2.7×10⁴ M⁻¹, 99% protein-bound at therapeutic levels-enables reproducible free-drug concentration studies. • >85% excreted unchanged in rodent models; ideal for mass balance and clearance pathway investigations without metabolic interference. • Tissue-dependent COX inhibition: equipotent to indomethacin in lung homogenate, divergent in epididymal tissue. Supplied with ≥98% purity and full analytical documentation. Ready for immediate procurement.

Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
CAS No. 25803-14-9
Cat. No. B1669217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClometacin
CAS25803-14-9
SynonymsClometacin;  C 1656;  C-1656;  C1656;  Duperan;  R 3959;  R-3959;  R3959;  RU 3959;  RU-3959;  RU3959; 
Molecular FormulaC19H16ClNO4
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16ClNO4/c1-11-18(19(24)12-3-5-13(20)6-4-12)15-8-7-14(25-2)9-16(15)21(11)10-17(22)23/h3-9H,10H2,1-2H3,(H,22,23)
InChIKeyDGMZLCLHHVYDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clometacin: Pharmacological Overview


Clometacin is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the indole acetic acid derivative class, structurally characterized as a positional isomer of indomethacin [1]. It was introduced in France in 1971 for the management of acute postoperative, traumatic, and rheumatic pain [2]. Clometacin exhibits high plasma protein binding (99% at therapeutic levels) to human serum albumin and undergoes minimal hepatic metabolism in rodents, with >85% excreted unchanged [3]. As a cyclooxygenase (COX) inhibitor, it reduces prostaglandin synthesis, though its clinical use has been constrained by documented hepatotoxicity and immunoallergic adverse effects [4].

COX inhibition pathway study tool
HSA protein binding displacement probe
Low metabolic clearance for ADME tracking

Clometacin vs. Indomethacin: Critical Differences


Although clometacin and indomethacin share an indole acetic acid core and are positional isomers, their pharmacological and toxicological profiles diverge substantially across multiple evidence dimensions. Clometacin demonstrates a distinct pattern of prostaglandin biosynthesis inhibition that is tissue-dependent, showing equipotency to indomethacin in guinea-pig lung homogenate but reduced activity in rat epididymal tissue [1]. The compounds also exhibit mutual displacement interactions at human serum albumin binding sites, which has direct implications for co-administration scenarios [2]. Furthermore, clometacin's minimal hepatic metabolism (>85% excreted unchanged in rat) contrasts with indomethacin's extensive O-demethylation and N-deacylation pathways, affecting clearance and potential drug-drug interaction liabilities [3]. Generic substitution between these positional isomers without accounting for these quantitative differences would introduce uncontrolled variables in both research and clinical procurement contexts.

HSA binding displacement
Mutual displacement with co-medications may alter free drug levels; not interchangeable with indomethacin without binding verification.
Tissue-dependent COX inhibition
Potency varies by tissue type; lung vs. epididymal assay results may differ, limiting direct functional substitution.
Metabolic clearance divergence
Extensive unchanged excretion contrasts with indomethacin's hepatic metabolism, affecting clearance-dependent study designs.

Clometacin: Differentiation Evidence


Mutual Displacement with Indomethacin at HSA

Clometacin demonstrates distinct human serum albumin (HSA) binding characteristics compared to its positional isomer indomethacin, with 99% binding at therapeutic levels and 8 binding sites (n = 8) with a moderate association constant of K = 2.7 × 10⁴ M⁻¹ [1]. In competitive binding studies, clometacin binding was altered by indomethacin, and conversely, clometacin inhibited the binding of indomethacin, warfarin, clofibrate, and salicylic acid to HSA [1].

HSA Binding Displacement
Head-to-head
Target n=8; K=2.7×10⁴ M⁻¹; 99% bound
Comparator Indomethacin — mutual displacement confirmed
Supports HSA displacement interaction studies
In vitro equilibrium dialysis context
protein binding drug-drug interaction pharmacokinetics

Tissue-Dependent COX Inhibition vs. Indomethacin

Clometacin exhibits tissue-dependent potency in inhibiting prostaglandin biosynthesis compared to indomethacin. In guinea-pig lung homogenate, clometacin inhibits prostaglandin biosynthesis from arachidonic acid as strongly as indomethacin [1]. However, in rat epididymal tissue stimulated by noradrenaline, clometacin is less active than indomethacin [1]. In an in vivo rat peritoneal fluid model, the inhibitory potency ranking was: floctafenine > indomethacin > glafenine > clometacin > acetylsalicylic acid [1].

Tissue-Dependent COX Potency
Head-to-head
Target Equipotent to indomethacin in lung; less active in epididymal tissue
Comparator Indomethacin, glafenine, floctafenine; clometacin ranked 4th in vivo
Tissue-dependent COX inhibition context
Verify in target tissue assay
prostaglandin synthesis COX inhibition analgesic mechanism

In Vivo Renal Prostaglandin Suppression

Clometacin produces quantifiable suppression of renal prostaglandin excretion in healthy human subjects, confirming its efficacy as a cyclooxygenase inhibitor in vivo. After four days of treatment, urinary excretion of prostaglandin E2 was reduced by 61.2%, PGF2α by 41.2%, 6-keto-PGF1α by 59%, and thromboxane B2 by 42%, with a concurrent 62% reduction in plasma renin activity [1].

Renal Prostanoid Suppression
Reported
PGE2: ↓61.2%
PGF2α: ↓41.2%
6-keto-PGF1α: ↓59%
TXB2: ↓42%
Plasma renin: ↓62%
Reported renal prostanoid suppression in human subjects
Healthy subject data; comparator NSAID data limited
renal pharmacology COX inhibition prostaglandin excretion

Minimal Hepatic Metabolism and Unchanged Excretion

Clometacin undergoes very limited metabolism in the rat, with >85% of the administered dose excreted unchanged [1]. This contrasts with indomethacin, which undergoes extensive hepatic metabolism via O-demethylation and N-deacylation pathways. One minor metabolite, 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, accounts for only 4–10% of excreted radioactivity and is found exclusively in urine [1].

Minimal Hepatic Metabolism
Class-level
>85% excreted unchanged; minor metabolite 4–10% in urine
Method: 14C-clometacin in rat; 48-h collection
Supports parent-compound tracking in ADME
Rodent model; class-level inference
metabolic stability excretion pharmacokinetics

Clometacin: Application Scenarios


Drug-Drug Interaction via HSA Displacement

Clometacin's documented mutual displacement interaction with warfarin, clofibrate, salicylic acid, and indomethacin at human serum albumin binding sites [1] makes it a suitable probe compound for in vitro and in vivo drug-drug interaction studies. Procurement for experimental systems examining free drug concentration alterations due to competitive protein binding displacement is directly supported by quantitative binding data (n = 8 sites; K = 2.7 × 10⁴ M⁻¹; 99% bound) [1].

ADME Studies with Low Metabolic Interference

The finding that >85% of clometacin is excreted unchanged in rodent models [2] supports its procurement for absorption, distribution, and excretion studies where metabolic transformation would otherwise confound parent compound quantification. This property contrasts with extensively metabolized NSAIDs like indomethacin and positions clometacin as a valuable tool compound for mass balance and clearance pathway investigations.

Tissue-Specific Prostaglandin Inhibition Assays

The tissue-dependent potency profile of clometacin—equipotent to indomethacin in guinea-pig lung homogenate but less active in rat epididymal tissue [3]—supports its use as a comparator or control compound in ex vivo prostaglandin synthesis assays. Procurement for studies investigating differential COX inhibition across tissue types is directly anchored in this established pharmacological differentiation.

Renal COX Inhibition Studies

Clometacin's documented reductions in urinary prostanoid excretion (PGE2: 61.2%; PGF2α: 41.2%; 6-keto-PGF1α: 59%; TXB2: 42%) and plasma renin activity (62%) in healthy human subjects [4] provide a quantitative efficacy baseline. Procurement for renal pharmacology studies, including comparisons with selective COX-2 inhibitors or other NSAIDs, is supported by these established in vivo suppression values.

Application
Selection Property
Validation Focus
Drug-protein binding displacement
HSA binding site multiplicity
Co-medication free drug alteration
ADME parent compound tracking
Low metabolic transformation
Mass balance and clearance pathway
Tissue-specific COX inhibition assay
Tissue-dependent potency profile
Lung vs. epididymal inhibition comparison
Renal COX pharmacology studies
Quantitative prostanoid suppression
Prostanoid excretion endpoint verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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